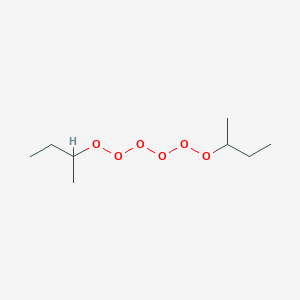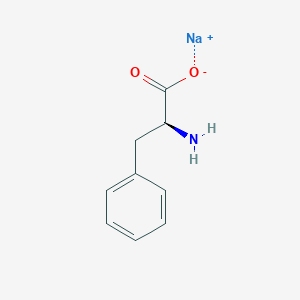
Phenylalanine sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanine sodium is a non-essential amino acid that is commonly found in protein-rich foods. It is an important building block for proteins and plays a crucial role in various metabolic processes in the body. Phenylalanine sodium is also used in the synthesis of other important molecules such as tyrosine, dopamine, and adrenaline.
Wirkmechanismus
Phenylalanine sodium acts as a precursor for the synthesis of various important molecules such as tyrosine, dopamine, and adrenaline. These molecules play important roles in regulating mood, energy levels, and metabolism. Phenylalanine sodium has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemische Und Physiologische Effekte
Phenylalanine sodium has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, which may help to improve mood and cognitive function. Phenylalanine sodium has also been shown to increase muscle protein synthesis, which may help to promote muscle growth and recovery after exercise.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylalanine sodium is widely used in laboratory experiments due to its availability and low cost. It is also a non-toxic compound, which makes it safe to handle. However, one limitation of using phenylalanine sodium in lab experiments is its limited solubility in water, which may affect its bioavailability and absorption.
Zukünftige Richtungen
There are several future directions for research on phenylalanine sodium. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential role in weight loss and muscle building. Additionally, further research is needed to investigate the safety and efficacy of phenylalanine sodium in humans.
Synthesemethoden
Phenylalanine sodium can be synthesized through several methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as phenylalanine ammonia-lyase or phenylalanine dehydrogenase to catalyze the conversion of phenylpyruvic acid to phenylalanine. Chemical synthesis involves the reaction of benzyl chloride with sodium cyanide to form benzyl cyanide, which is then hydrolyzed to form phenylalanine.
Wissenschaftliche Forschungsanwendungen
Phenylalanine sodium has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties and may help to reduce inflammation in the body. Phenylalanine sodium has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, it has been studied for its potential role in weight loss and muscle building.
Eigenschaften
CAS-Nummer |
16480-57-2 |
|---|---|
Produktname |
Phenylalanine sodium |
Molekularformel |
C9H10NNaO2 |
Molekulargewicht |
187.17 g/mol |
IUPAC-Name |
sodium;(2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C9H11NO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1 |
InChI-Schlüssel |
ZRVUAXXSASAVFG-QRPNPIFTSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N.[Na+] |
SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])N.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])N.[Na+] |
Andere CAS-Nummern |
16480-57-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



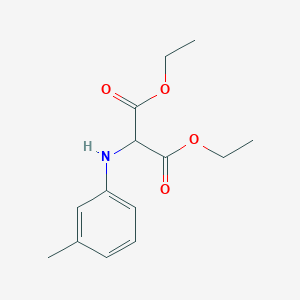
![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)
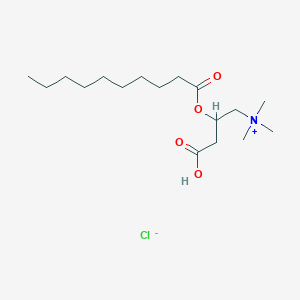
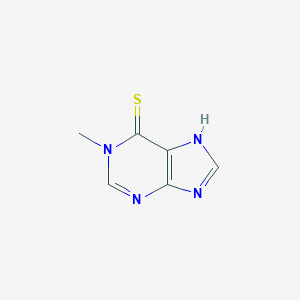
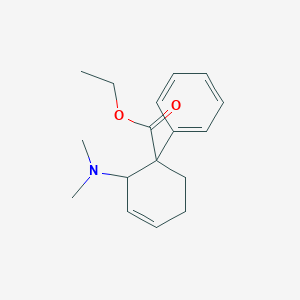
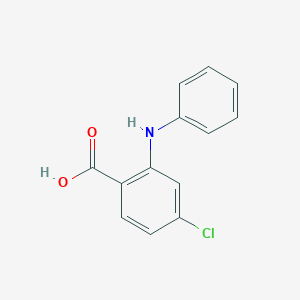
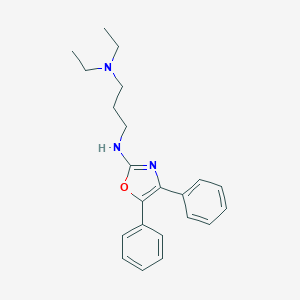
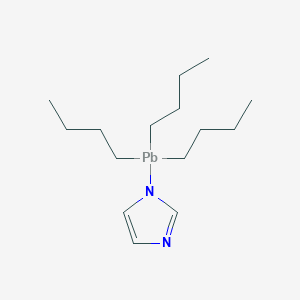
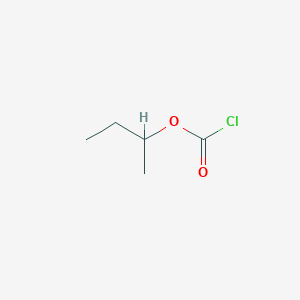
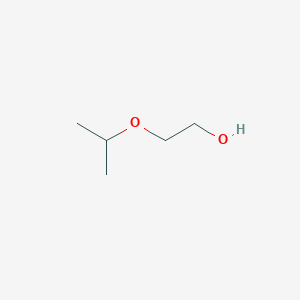
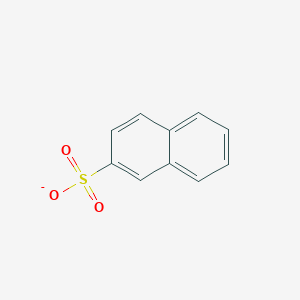
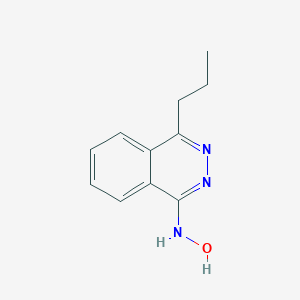
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
